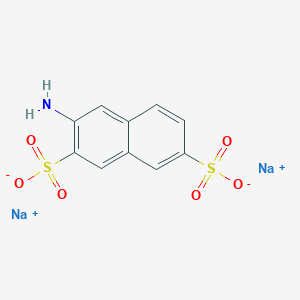
Methyl alpha-L-rhamnopyranoside
Overview
Description
Methyl alpha-L-rhamnopyranoside is a methylated sugar derivative, specifically a methyl glycoside of L-rhamnose. It is a white to light yellow crystalline powder with the molecular formula C7H14O5 and a molecular weight of 178.18 g/mol . This compound is notable for its role in various biochemical and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
Methyl α-L-rhamnopyranoside is a conjugate molecule made via a Fisher glycosylation with MeOH It has been shown to have pesticidal activities , suggesting that it may interact with biological targets in pests.
Mode of Action
It is known to have the ability to activate the immune system . This suggests that it may interact with immune cells or molecules to enhance immune responses.
Biochemical Pathways
Given its immune-activating properties , it may influence pathways related to immune response.
Pharmacokinetics
Its molecular weight of 17818 g/mol suggests that it may be absorbed and distributed in the body
Result of Action
Methyl α-L-rhamnopyranoside has been shown to have pesticidal activities . It also has the ability to activate the immune system , suggesting that it may enhance immune responses. Additionally, it has anti-inflammatory properties, which may be due to its inhibition of prostaglandin synthesis .
Action Environment
The action of Methyl α-L-rhamnopyranoside may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at 2°C - 8°C
Biochemical Analysis
Biochemical Properties
Methyl alpha-L-rhamnopyranoside plays a significant role in biochemical reactions, particularly in the context of glycosylation processes. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. These interactions are crucial for the synthesis of glycoconjugates, which are important in cell signaling and recognition processes. Additionally, this compound can act as a substrate for rhamnosidase enzymes, leading to the release of rhamnose, a sugar involved in various metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of certain signaling molecules, thereby affecting cell function. For instance, it can impact the expression of genes involved in inflammatory responses and immune modulation. Studies have demonstrated that this compound can inhibit prostaglandin synthesis, which plays a role in inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to glycosyltransferases and rhamnosidases, influencing their activity. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can affect gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term effects on cellular function have been observed, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as anti-inflammatory properties. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by rhamnosidase enzymes to release rhamnose, which enters various metabolic processes. These pathways include the synthesis of glycoconjugates and the degradation of complex carbohydrates. The interaction with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization is important for its role in glycosylation processes and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl alpha-L-rhamnopyranoside can be synthesized through the methylation of L-rhamnose. The process typically involves the reaction of L-rhamnose with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where L-rhamnose and methanol are combined with an acid catalyst. The mixture is heated and stirred continuously to achieve the desired product yield. After the reaction, the product is purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Methyl alpha-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium methoxide or other alkoxides are used for substitution reactions.
Major Products:
Oxidation: Produces methyl alpha-L-rhamnopyranosidic acid.
Reduction: Yields this compound alcohol.
Substitution: Results in various substituted methyl alpha-L-rhamnopyranosides depending on the nucleophile used.
Scientific Research Applications
Methyl alpha-L-rhamnopyranoside has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: It serves as a substrate in enzymatic studies, particularly those involving glycosidases.
Medicine: It is investigated for its potential role in drug delivery systems and as a component in vaccine formulations.
Industry: It is used in the production of surfactants and emulsifiers due to its amphiphilic nature.
Comparison with Similar Compounds
- Methyl beta-L-rhamnopyranoside
- Methyl alpha-D-glucopyranoside
- Methyl alpha-D-mannopyranoside
Comparison: Methyl alpha-L-rhamnopyranoside is unique due to its specific stereochemistry and the presence of a methyl group at the anomeric carbon. This configuration influences its reactivity and interaction with biological molecules. Compared to methyl beta-L-rhamnopyranoside, the alpha isomer has different enzymatic and chemical properties, making it suitable for distinct applications .
Properties
IUPAC Name |
(2R,3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-PAMBMQIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310495 | |
| Record name | Methyl α-L-rhamnopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14917-55-6 | |
| Record name | Methyl α-L-rhamnopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14917-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl rhamnopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014917556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl α-L-rhamnopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-deoxy-α-L-mannopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)













